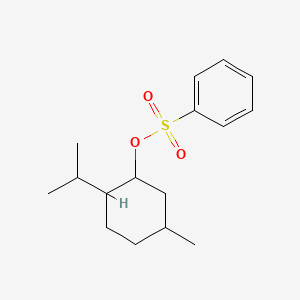
5-Methyl-2-(propan-2-yl)cyclohexyl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(propan-2-yl)cyclohexyl benzenesulfonate: is a chemical compound with the molecular formula C16H24O3S and a molecular weight of 296.431 g/mol It is a derivative of benzenesulfonate, featuring a cyclohexyl ring substituted with a methyl and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl benzenesulfonate typically involves the reaction of 5-Methyl-2-(propan-2-yl)cyclohexanol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(propan-2-yl)cyclohexyl benzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The cyclohexyl ring can be oxidized to introduce additional functional groups.
Reduction Reactions: The benzenesulfonate moiety can be reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups on the cyclohexyl ring.
Reduction: Formation of cyclohexyl derivatives with reduced sulfonate groups.
Scientific Research Applications
Chemistry: In chemistry, 5-Methyl-2-(propan-2-yl)cyclohexyl benzenesulfonate is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity is being explored, particularly in the development of new pharmaceuticals. Its structural features may contribute to interactions with biological targets, leading to potential therapeutic applications .
Medicine: Research is ongoing to investigate the compound’s potential as a drug candidate. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Methyl-2-(propan-2-yl)cyclohexyl benzenesulfonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
- 5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate
- [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine
- 5-Methyl-2-(propan-2-yl)phenyl acetate
Comparison: Compared to these similar compounds, 5-Methyl-2-(propan-2-yl)cyclohexyl benzenesulfonate is unique due to the presence of the benzenesulfonate group. This functional group imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
93157-15-4 |
|---|---|
Molecular Formula |
C16H24O3S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) benzenesulfonate |
InChI |
InChI=1S/C16H24O3S/c1-12(2)15-10-9-13(3)11-16(15)19-20(17,18)14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3 |
InChI Key |
JKHRVEWNCCTSDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OS(=O)(=O)C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















